molecular formula C7H6ClN3 B14029748 6-Chloropyrazolo[1,5-A]pyridin-5-amine CAS No. 1951428-41-3

6-Chloropyrazolo[1,5-A]pyridin-5-amine

Cat. No.: B14029748
CAS No.: 1951428-41-3
M. Wt: 167.59 g/mol
InChI Key: YROWNRWOEFQLBM-UHFFFAOYSA-N
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Description

6-Chloropyrazolo[1,5-A]pyridin-5-amine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyrazolo[1,5-A]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-2-carboxylic acid with hydrazine hydrate, followed by cyclization with phosphorus oxychloride. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Chloropyrazolo[1,5-A]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyridines, which can have different functional groups attached to the nitrogen or carbon atoms in the ring structure .

Scientific Research Applications

6-Chloropyrazolo[1,5-A]pyridin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloropyrazolo[1,5-A]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites. This interaction can modulate various cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Chloropyrazolo[1,5-A]pyridin-5-amine include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the chlorine atom, which can be further modified to yield a wide range of derivatives with different properties and applications .

Properties

CAS No.

1951428-41-3

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

6-chloropyrazolo[1,5-a]pyridin-5-amine

InChI

InChI=1S/C7H6ClN3/c8-6-4-11-5(1-2-10-11)3-7(6)9/h1-4H,9H2

InChI Key

YROWNRWOEFQLBM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CN2N=C1)Cl)N

Origin of Product

United States

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